molecular formula C25H34O7 B1231513 Clavulone I CAS No. 85700-42-1

Clavulone I

Cat. No. B1231513
CAS RN: 85700-42-1
M. Wt: 446.5 g/mol
InChI Key: QXSYLWTUKSQQCP-NTJQXXRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavulone I is a clavulone, a methyl ester and an acetate ester.

Scientific Research Applications

Antileukemic Effects

Clavulone I, derived from the Japanese stolonifer Clavularia viridis, has demonstrated significant antileukemic properties. Research reveals its potent cytotoxic activity against human myeloid leukemia (HL-60) cells, highlighting its potential as an antileukemic agent. Clavulone I specifically inhibits S-phase DNA synthesis, leading to cell growth arrest in the G1-phase (Honda et al., 1985).

Anticancer Mechanism

Further investigation into Clavulone I's anticancer mechanisms, particularly in the context of human acute promyelocytic leukemia, has shown that it can induce apoptotic cell death. This process involves the modulation of various proteins and enzymes, including caspases and the Bcl-2 family, in leukemia cells (Huang et al., 2005).

Antiviral Activity

Clavulone I also possesses notable antiviral properties. Its efficacy has been demonstrated against the vesicular stomatitis virus, with evidence suggesting its role in inhibiting viral replication at the transcription level. This makes Clavulone I a promising candidate for antiviral therapies (Bader et al., 1991).

Cardiac Effects

In studies on cultured myocardial cells from fetal mouse hearts, Clavulone I was found to have a positive chronotropic action. This means it can increase the heart rate without affecting the force of contraction, suggesting a unique biological action on cardiac cells (Honda et al., 1991).

Synthesis and Derivatives

Research into the synthesis and derivatives of Clavulone I has been extensive. Efforts have been made to create synthetic routes for Clavulone I and its analogs, providing insight into their structural properties and potential modifications for enhanced biological activity (Klunder et al., 1991).

Cytotoxic and Immunomodulatory Properties

Clavulone I exhibits potent cytotoxic activity against various cancer cell lines, including gastric cancer cells. Additionally, it has shown immunomodulatory effects, particularly in inhibiting the proliferation of peripheral blood mononuclear cells. These properties underscore its potential in cancer therapy and immune regulation (Lin et al., 2008).

properties

CAS RN

85700-42-1

Product Name

Clavulone I

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

methyl (Z,4R,7E)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate

InChI

InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11-,22-13-/t21-,25-/m0/s1

InChI Key

QXSYLWTUKSQQCP-NTJQXXRSSA-N

Isomeric SMILES

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C/C=C\[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C

SMILES

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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